molecular formula C17H18FNO2 B8150602 (S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

(S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150602
M. Wt: 287.33 g/mol
InChI Key: GCDKHCXRVNTRTO-INIZCTEOSA-N
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Description

(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound featuring a biphenyl structure with a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Group Addition: The amino group is introduced through a reductive amination reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes due to its electronegativity and ability to form hydrogen bonds. The biphenyl structure provides rigidity and planarity, which can be important for binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(3-fluoro-phenyl)-propan-1-ol: Similar structure but lacks the biphenyl core.

    4′-Amino-N-(tert-butyl)-3′-fluoro-[1,1′-biphenyl]-2-sulfonamide: Contains a sulfonamide group instead of an ester.

Uniqueness

(S)-Ethyl 3-amino-3-(3’-fluoro-[1,1’-biphenyl]-4-yl)propanoate is unique due to its combination of a chiral center, a biphenyl core, and a fluorine substituent. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-(3-fluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-17(20)11-16(19)13-8-6-12(7-9-13)14-4-3-5-15(18)10-14/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDKHCXRVNTRTO-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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